N'-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide
Description
N'-[(E)-(2-Methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a Schiff base derivative synthesized via condensation of 2,5-dimethylfuran-3-carbohydrazide with 2-methoxybenzaldehyde. Its structure features a furan core substituted with methyl groups at positions 2 and 5, linked to a hydrazide moiety that forms an imine bond (C=N) with a 2-methoxyphenyl group. The E-configuration of the imine bond is critical for its molecular geometry and intermolecular interactions .
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C15H16N2O3/c1-10-8-13(11(2)20-10)15(18)17-16-9-12-6-4-5-7-14(12)19-3/h4-9H,1-3H3,(H,17,18)/b16-9+ |
InChI Key |
XMCNOHGBPAGSTR-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=CC=C2OC |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves the condensation reaction between 2-methoxybenzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Chemical Reactions Analysis
N’-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Complexation: The compound can form complexes with metal ions, which can be studied using spectroscopic techniques
Scientific Research Applications
N’-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound has potential biological activities, including antibacterial and antifungal properties.
Medicine: Schiff base hydrazones are investigated for their potential as enzyme inhibitors and therapeutic agents.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and the metal ion involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Findings:
The target compound’s 2-OCH₃ group, which is electron-donating, could alter binding interactions compared to these analogs. The 3,4-dimethoxyphenyl derivative may exhibit improved solubility due to increased polarity, but steric hindrance from multiple methoxy groups might reduce bioavailability.
Structural and Crystallographic Differences :
- The target compound’s 2-OCH₃ substituent likely induces a smaller dihedral angle between the furan and phenyl rings compared to bulkier substituents (e.g., 3,4-dimethoxy). This planar geometry could enhance π-π stacking interactions in crystal lattices .
- Hydrogen-bonding patterns differ: The 2-OCH₃ group may participate in weaker C–H···O interactions compared to stronger O–H···N or N–H···O bonds seen in hydroxyl-substituted analogs .
Synthetic Pathways: The target compound is synthesized via a method analogous to , involving acid-catalyzed condensation of hydrazides with aldehydes. However, the use of 2-methoxybenzaldehyde (vs. 4-chloroacetophenone in ) alters reaction kinetics and yields due to differences in aldehyde reactivity.
Critical Analysis of Structural and Functional Divergence
- Electronic and Steric Effects: The 2-OCH₃ group in the target compound reduces electrophilicity at the imine bond compared to electron-withdrawing substituents (e.g., 4-Cl, 3-NO₂). This may decrease reactivity toward nucleophiles but improve metabolic stability.
- Biological Implications: The lack of activity in pyridine-4-carbohydrazide derivatives highlights the importance of the furan core in the target compound. Furan rings are known to enhance binding to enzymes like enoyl-ACP reductase in antibacterial agents .
Biological Activity
N'-[(E)-(2-methoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a compound that has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 255.28 g/mol. Its structure features a furan ring, a methoxyphenyl group, and a hydrazide moiety, which are essential for its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antitumor Activity : The compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : Similar derivatives have shown effectiveness against various bacterial strains, likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- DNA Interaction : Many furan derivatives bind to DNA, which can inhibit DNA-dependent enzymes and affect replication processes.
Biological Assays and Findings
A series of in vitro assays have been conducted to evaluate the biological activity of this compound. Here are some key findings:
Antitumor Activity
In studies involving human cancer cell lines (e.g., A549 lung cancer cells), the compound demonstrated significant cytotoxic effects. The IC50 values (the concentration required to inhibit cell growth by 50%) were measured using MTS assays:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 12.34 ± 1.56 |
| HCC827 | 10.45 ± 0.89 |
| NCI-H358 | 11.67 ± 1.12 |
These results suggest that the compound has promising potential as an antitumor agent, particularly against lung cancer.
Antimicrobial Activity
The antimicrobial efficacy was assessed against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded:
| Bacterial Strain | MIC Value (μg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 30 |
These findings indicate that the compound possesses notable antibacterial properties.
Case Studies
- Antitumor Efficacy in Vivo : A study involving animal models demonstrated that administration of the compound resulted in reduced tumor sizes compared to control groups. The treatment was well-tolerated with minimal side effects observed.
- Mechanistic Study on DNA Binding : Another investigation utilized fluorescence spectroscopy to show that the compound binds effectively to DNA, suggesting a potential mechanism for its antitumor activity by inhibiting DNA replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
